D-Arabinose-d6 belongs to the class of monosaccharides and is categorized under pentoses due to its five carbon atoms. It is derived from D-Arabinose through a process involving deuteration, which is often utilized in biochemical research to trace metabolic pathways and molecular interactions.
The synthesis of D-Arabinose-d6 typically involves the catalytic hydrogenation of D-Arabinose using deuterium gas. This reaction requires a catalyst, commonly palladium on carbon (Pd/C), and is conducted under high-pressure and high-temperature conditions. The general reaction can be summarized as follows:
For industrial production, similar methods are employed but scaled up using high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The purity of the final product is often enhanced through crystallization and chromatographic techniques.
The molecular formula for D-Arabinose-d6 is , with a molecular weight of approximately 156.17 g/mol. The IUPAC name for this compound is (2S,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one. The compound can exist in several structural forms including linear and cyclic configurations .
Key Structural Data:
D-Arabinose-d6 can undergo various chemical reactions:
Common Reagents and Conditions:
The mechanism of action for D-Arabinose-d6 primarily involves its role as a tracer in metabolic studies. When incorporated into metabolic pathways, the deuterium atoms provide distinct signals in nuclear magnetic resonance spectroscopy. This allows researchers to track the movement and interactions of D-Arabinose-d6 within biological systems, aiding in the understanding of molecular targets and pathways involved in various metabolic processes.
Relevant Data:
D-Arabinose-d6 has significant applications across various scientific fields:
The biosynthesis of D-arabinose (D-Ara) exhibits fundamental divergences between eukaryotes and prokaryotes, reflecting distinct biochemical and evolutionary adaptations. In prokaryotes like Mycobacterium tuberculosis, D-Ara originates from the epimerization of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose (DPA) via a heteromeric 2′-epimerase (Rv3790/Rv3791) [4]. This reaction is the committed step for synthesizing arabinogalactan and lipoarabinomannan—critical components of the mycobacterial cell wall. The pathway initiates with D-ribose 5-phosphate derived from sedoheptulose 7-phosphate (catalyzed by transketolase Rv1449) or D-ribulose 5-phosphate (isomerized by Rv2465). Subsequent steps involve phosphoribosyl pyrophosphate synthetase (Rv1017) and a 5-phosphoribosyltransferase (Rv3806) to form 5'-phosphoribosyl-monophospho-decaprenol, which is dephosphorylated to decaprenyl-phospho-ribose before epimerization [4].
In eukaryotes (e.g., trypanosomatids like Crithidia fasciculata), D-Ara biosynthesis remains less canonical. Here, D-glucose (D-Glc) is converted via the pentose phosphate pathway (PPP) to D-ribulose-5-phosphate (D-Ru-5P), which undergoes isomerization to D-arabinose-5-phosphate (D-Ara-5P). Unlike prokaryotes, eukaryotes lack dedicated D-Ara-5P isomerases (API). Instead, studies reveal that glutamine fructose-6-phosphate aminotransferase (GFAT)—an enzyme typically involved in hexosamine biosynthesis—catalyzes the isomerization of D-Ru-5P to D-Ara-5P. This activity was confirmed through complementation assays in E. coli and biochemical validation with human GFAT [7].
Table 1: Eukaryotic vs. Prokaryotic D-Arabinose Biosynthesis
Feature | Prokaryotic Pathway | Eukaryotic Pathway |
---|---|---|
Key Enzyme(s) | Decaprenyl-P-ribose 2′-epimerase (Rv3790/Rv3791) | GFAT (glutamine fructose-6-phosphate aminotransferase) |
Initial Substrate | Sedoheptulose 7-phosphate or D-ribulose 5-phosphate | D-Glucose |
Nucleotide Sugar | Decaprenyl-phospho-arabinose (DPA) | GDP-α-D-arabinopyranose |
Biological Role | Cell wall arabinan synthesis | GDP-D-Arap for glycoconjugates; D-erythroascorbate precursor |
Evolutionary Link | Bacterial-specific | Shared with ascorbate biosynthesis in fungi |
The pentose phosphate pathway (PPP) is the central metabolic route for D-Ara production in eukaryotes. Oxidative and non-oxidative arms of the PPP collaboratively generate D-Ru-5P, the immediate precursor to D-Ara-5P. Positional isotope labeling studies in Crithidia fasciculata demonstrated that:
PPP flux thus supplies D-Ru-5P for isomerization to D-Ara-5P, which is subsequently dephosphorylated and activated to GDP-α-D-arabinopyranose (GDP-D-Arap) in trypanosomatids [7]. In mammals, PPP-derived D-Ara may contribute to D-erythroascorbate synthesis, analogous to ascorbate production in fungi [7] [6].
D-Arabinose-d6 (fully deuterated D-Ara) serves as a critical tool in ¹³C-metabolic flux analysis (MFA) to quantify carbon trafficking through interconnected pathways like the PPP, glycolysis, and nucleotide biosynthesis. Key applications include:
Table 2: Isotopic Tracer Applications for D-Arabinose-d6
Tracer | Target Pathway | Analytical Method | Key Insight |
---|---|---|---|
D-[6-¹³C]Glucose | Oxidative PPP | GC-MS of LAG derivatives | C5 of D-Ara labeled; confirms C1 loss in PPP |
D-[1-¹⁵N]Glutamate | Nucleotide sugar synthesis | UPLC-HRMS (IsoAnalyst) | Labels amino groups in GDP-D-Arap |
D-Arabinose-d6 | Whole-cell sugar recycling | GC-MS/SILAC | Tracks deuterium in lipoglycans and antioxidants |
The isomerization of D-Ru-5P to D-Ara-5P is the pivotal step committing PPP intermediates to D-Ara synthesis. While prokaryotes use dedicated D-arabinose-5P isomerases (API), eukaryotes repurpose glutamine fructose-6-phosphate aminotransferase (GFAT) for this reaction. Evidence includes:
In mycobacteria, this step is absent; instead, D-Ara is incorporated via polyprenyl-phospho-arabinose [4]. The eukaryotic GFAT-dependent pathway highlights metabolic innovation where enzymes acquire secondary functions to expand metabolic capabilities.
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